4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a chemical compound that has garnered interest in various fields of research due to its unique structural features and potential applications. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoic acid derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or acetonitrile to facilitate the substitutions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
- 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid
- 4-Bromo-2-cyano-5-(methyl)benzoic acid
- 4-Bromo-2-cyano-5-(chloromethyl)benzoic acid
Uniqueness: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it different from its analogs with other substituents.
Biological Activity
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoic acid framework. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of benzoic acid have been shown to inhibit the growth of various bacteria and fungi. The presence of the cyano group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens .
Anticancer Activity
Studies have suggested that halogenated benzoic acids can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with key molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It could act as a ligand for specific receptors, modulating their activity and influencing downstream signaling cascades .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoic acid derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Potential
In another study, researchers investigated the anticancer effects of halogenated benzoic acids on human breast cancer cell lines. The findings revealed that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates, suggesting their potential as therapeutic agents in cancer treatment .
Data Table: Biological Activities
Properties
IUPAC Name |
4-bromo-2-cyano-5-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-1-4(3-13)5(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLPEMTQZCZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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